(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c1-2-3-12-14(26-22-21-12)15(24)23-7-5-11(9-23)25-13-8-10(4-6-20-13)16(17,18)19/h4,6,8,11H,2-3,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFVPHRPLMCQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known to disrupt processes related to DNA replication
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells. This suggests that the compound might interfere with the cell cycle, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives, it’s plausible that the compound could affect pathways related to DNA replication, repair, and transcription.
Result of Action
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives, it’s plausible that the compound could induce cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Data Gaps
Critical limitations in the evidence prevent a rigorous comparison :
No direct analogs: The provided studies focus on unrelated compounds (e.g., nucleotide analogs in , environmental reports in –9) .
Biological activity: No studies on efficacy, toxicity, or mechanism of action are cited.
Q & A
Q. What are the key synthetic pathways and optimized reaction conditions for this compound?
The synthesis involves multi-step reactions, including:
- Coupling Reactions : Formation of the pyrrolidin-1-yl methanone core via nucleophilic substitution between thiadiazole and substituted pyrrolidine intermediates.
- Catalysts and Solvents : Use of palladium catalysts for cross-coupling reactions and polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
- Temperature Control : Reflux conditions (80–120°C) to achieve high yields while minimizing side reactions .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- In Vitro Assays :
- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-Response Studies : IC determination to quantify potency .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo activity be resolved?
- Pharmacokinetic Profiling : Assess bioavailability and metabolite formation using LC-MS/MS .
- Experimental Model Refinement : Use humanized mouse models or 3D tumor spheroids to bridge in vitro-in vivo gaps .
- Dose Optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve efficacy .
Q. What computational methods predict binding affinity to target proteins?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA to estimate binding free energies .
Q. How can structure-activity relationship (SAR) studies enhance pharmacological profiles?
- Analog Synthesis : Modify substituents (e.g., trifluoromethyl group on pyridine, propyl chain on thiadiazole) .
- Activity Comparison : Test analogs against parent compound for improved potency/selectivity (see Table 1).
- Mechanistic Studies : Fluorescence polarization assays to quantify target engagement .
Q. Table 1: Comparative Biological Activities of Analogous Compounds
| Compound Modification | Biological Activity (IC, µM) | Key Structural Feature | Source |
|---|---|---|---|
| Trifluoromethyl → Methoxy | Anticancer: 12.3 ± 1.2 | Enhanced solubility | |
| Propyl → Pentyl (thiadiazole) | Antimicrobial: MIC = 8 µg/mL | Increased lipophilicity | |
| Pyrrolidine → Piperidine | Anti-inflammatory: 65% inhibition | Altered ring strain |
Q. What strategies stabilize this compound under varying pH and temperature conditions?
- pH Stability : Conduct accelerated degradation studies (pH 1–13) with HPLC monitoring to identify labile bonds .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .
- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
